

Protocol for NMR analysis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile

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Compound of Interest

Compound Name:	1-(3-Fluorophenyl)cyclopropanecarbonitrile
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An Application Note for the Comprehensive NMR Analysis of **1-(3-Fluorophenyl)cyclopropanecarbonitrile**

Authored by: Gemini, Senior Application Scientist Abstract

This guide provides a detailed, research-grade protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of **1-(3-fluorophenyl)cyclopropanecarbonitrile**, a valuable fluorinated building block in contemporary drug discovery and materials science. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural elucidation and purity assessment. We will leverage a suite of 1D (^1H , ^{13}C , ^{19}F) and 2D (COSY, HSQC, HMBC) NMR experiments to unambiguously confirm the molecular architecture of the title compound. This protocol is designed for researchers, scientists, and drug development professionals who require a high degree of confidence in their analytical characterization of novel small molecules.

Introduction: The Analytical Imperative

The molecule **1-(3-fluorophenyl)cyclopropanecarbonitrile** incorporates three key structural motifs: a metasubstituted fluorophenyl ring, a sterically constrained cyclopropane ring, and a

nitrile functional group. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.^[1] Consequently, rigorous and unequivocal characterization of such fluorinated intermediates is not merely procedural but essential for the integrity of subsequent research and development.

NMR spectroscopy stands as the preeminent technique for this task. Its power lies in its ability to probe the precise electronic environment of individual nuclei within the molecule. For this specific analyte, we will utilize ¹H NMR to map the proton framework, ¹³C NMR to define the carbon backbone, and ¹⁹F NMR to leverage the unique advantages of the fluorine nucleus as a sensitive analytical probe.^[2] The combination of these experiments, particularly when augmented with 2D correlation techniques, provides a rich, multi-dimensional dataset that serves as a self-validating system for structural confirmation.^[3]

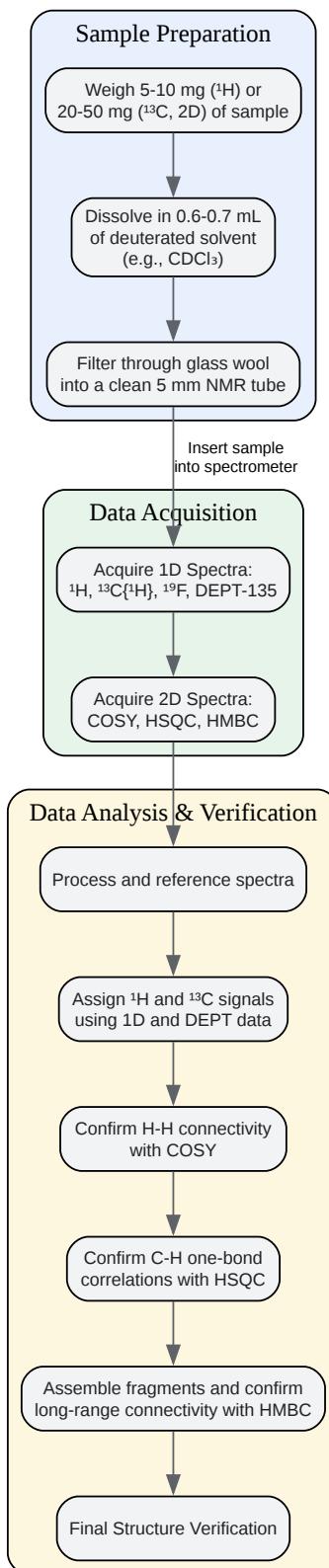
Foundational Strategy: A Multi-Nuclear, Multi-Dimensional Approach

Our analytical strategy is built upon a synergistic combination of NMR experiments. The rationale is to build the structure piece by piece, using each experiment to answer specific questions and cross-validate findings from the others.

- ¹H and ¹³C NMR will provide the fundamental scaffold of the molecule.
- ¹⁹F NMR offers a highly sensitive and specific window into the fluorinated portion of the molecule, free from the background signals that can complicate ¹H NMR.^[4] The large chemical shift dispersion of ¹⁹F is exceptionally sensitive to the local microenvironment.^[5]
- DEPT-135 will be used to differentiate between carbon types (CH vs. CH₂), which is critical for assigning the cyclopropyl carbons.^[6]^[7]
- 2D NMR (COSY, HSQC, HMBC) will be employed to connect the individual atoms, confirming the bonding network and the relative placement of the functional groups.^[8]^[9]^[10] This suite of experiments is the key to transforming a list of chemical shifts into a confirmed molecular structure.

Experimental Workflow and Detailed Protocols

The overall workflow is designed to ensure high-quality data acquisition and robust analysis.



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Caption: High-level workflow for the NMR analysis of **1-(3-Fluorophenyl)cyclopropanecarbonitrile**.

Protocol: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample preparation.[11]

- Analyte Quantity: For routine ^1H NMR, weigh 5-10 mg of **1-(3-fluorophenyl)cyclopropanecarbonitrile**. For a full suite of experiments including ^{13}C and 2D NMR, a more concentrated sample of 20-50 mg is required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[12][13]
- Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl_3) is an excellent first choice as it dissolves many organic compounds, is relatively inexpensive, and has a low boiling point for easy sample recovery. [14][15] Its residual proton signal at ~ 7.26 ppm and carbon signal at ~ 77.16 ppm are well-documented and can be used for referencing.[15] If solubility is an issue, deuterated acetone (Acetone- d_6) or dimethyl sulfoxide (DMSO- d_6) are suitable alternatives.[16]
- Homogenization and Filtration: Vigorously mix the sample to ensure complete dissolution. The solution must be transparent and free of any solid particulates, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[11][17] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17]
- Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, referencing the spectrum to the residual solvent signal (e.g., CDCl_3 at 7.26 ppm for ^1H) is common practice and avoids introducing a potential contaminant.[12]

Protocol: NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz spectrometer.

Parameter	¹ H Experiment	¹³ C{ ¹ H} Experiment	¹⁹ F Experiment	2D Experiments (COSY, HSQC, HMBC)
Pulse Program	Standard (zg30)	Proton Decoupled (zgpg30)	Standard (zg30)	Standard library programs
Spectral Width	~12 ppm	~220 ppm	~250 ppm	Optimized based on 1D spectra
Acquisition Time	2-3 seconds	1-2 seconds	1-2 seconds	Optimized for desired resolution
Relaxation Delay (d1)	1-2 seconds	2-5 seconds	2-5 seconds	1.5-2.0 seconds
Number of Scans	8-16	1024-4096	64-256	2-16 per increment
Transmitter Frequency	Centered at ~5 ppm	Centered at ~100 ppm	Centered at ~-110 ppm	Centered on respective nuclei

Causality Behind Parameter Choices:

- Relaxation Delay (¹³C): A longer delay (d1) of at least 2 seconds is crucial for ¹³C NMR to allow for the complete relaxation of quaternary carbons (like the nitrile and the two ipso-carbons), which have long relaxation times and can be attenuated or absent in spectra acquired too rapidly.
- Number of Scans (¹³C): The large number of scans is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus compared to ¹H.

Spectral Interpretation: Assembling the Molecular Puzzle

Predicted ¹H NMR Data

The ^1H NMR spectrum is expected to show two distinct regions: the aromatic region and the highly shielded aliphatic region characteristic of the cyclopropane ring.

Proton Assignment	Expected δ (ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
H-2', H-4', H-5', H-6'	7.0 - 7.5	Multiplets (m)	$\text{J}_{\text{HH}} \approx 7\text{-}8$, $\text{J}_{\text{HF}} \approx 5\text{-}10$	Aromatic protons deshielded by the ring current. Complex splitting due to H-H and H-F couplings.
Cyclopropyl-H (CH_2)	1.2 - 1.8	Diastereotopic Multiplets	$\text{J}_{\text{gem}} \approx 4\text{-}9$, $\text{J}_{\text{cis}} \approx 6\text{-}12$, $\text{J}_{\text{trans}} \approx 3\text{-}9$	Protons are highly shielded due to the ring strain and anisotropy of the C-C bonds. [18] [19] They are diastereotopic and will appear as two separate multiplets, coupling to each other.

Predicted ^{13}C and ^{19}F NMR Data

The ^{13}C spectrum will confirm the carbon count and provide evidence of the fluorine substitution through observable C-F coupling.

Nucleus / Assignment	Expected δ (ppm)	DEPT-135 Phase	Coupling to ^{19}F	Rationale
^{13}C / C-CN	118 - 125	Absent	Small (^3JCF)	Characteristic chemical shift for a nitrile carbon. [20] Quaternary, so absent in DEPT.
^{13}C / Aromatic C-H	115 - 135	Positive (CH)	Yes (^1JCF , ^2JCF , ^3JCF)	Typical aromatic region. C-F coupling will be largest for the carbon directly bonded to fluorine.
^{13}C / Aromatic C-F (C-3')	161 - 164	Absent	Yes (^1JCF , large)	The C-F bond strongly deshields this carbon, and a large one-bond coupling constant is expected.
^{13}C / Aromatic C-ipso (C-1')	135 - 145	Absent	Yes (^2JCF)	Quaternary carbon attached to the cyclopropane ring.
^{13}C / Quaternary Cyclopropyl (C-1)	15 - 25	Absent	Small (^4JCF)	Quaternary sp^3 carbon in a strained ring.
^{13}C / Cyclopropyl (CH ₂)	18 - 28	Negative (CH ₂)	Small (^5JCF)	Shielded sp^3 carbons. Will appear as a

negative peak in
the DEPT-135
spectrum.[21]

^{19}F / Ar-F

-110 to -115

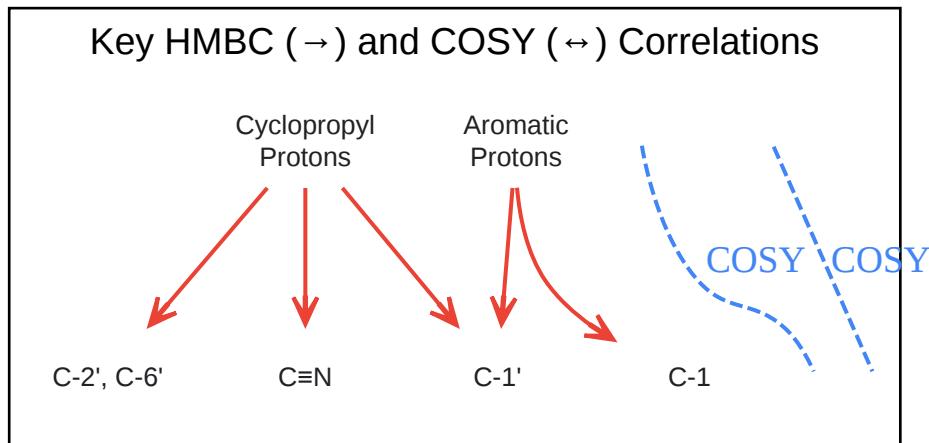
N/A

Multiplet
(Coupling to H)

The chemical
shift is highly
diagnostic for an
aryl fluoride.[22]

Structural Verification with 2D NMR

While 1D spectra provide the parts list, 2D spectra build the final product. The following correlations are critical for unambiguous assignment.



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Caption: Expected long-range (HMBC) and through-bond (COSY) correlations.

- COSY (^1H - ^1H Correlation): This experiment is the roadmap of the proton network.[23][24]
 - Expected Correlations: Cross-peaks will be observed between adjacent aromatic protons. Crucially, it will also show correlations between the diastereotopic protons on the cyclopropane ring, confirming they belong to the same spin system.[8][25]
- HSQC (^1H - ^{13}C One-Bond Correlation): This acts as a definitive link between a proton and the carbon it is directly attached to.[9][26]

- Expected Correlations: Each proton signal in the aromatic region will correlate to a specific carbon signal in the aromatic region of the ^{13}C spectrum. The two cyclopropyl proton signals will correlate to the single CH_2 carbon signal identified by its negative phase in the DEPT-135 spectrum. This provides an unambiguous assignment of the CH_2 carbon.
- HMBC (^1H - ^{13}C Long-Range Correlation): This is the most powerful experiment for establishing the overall molecular framework by showing correlations between protons and carbons separated by 2 or 3 bonds.[27][28]
- Key Validating Correlations:
 - Cyclopropane-to-Phenyl Link: The cyclopropyl protons should show a correlation to the ipso-carbon of the phenyl ring (C-1'). This is unequivocal proof of the connection between the two rings.
 - Cyclopropane-to-Nitrile Link: The cyclopropyl protons should show a correlation to the nitrile carbon (C-CN), confirming the attachment of the nitrile group to the cyclopropane ring.
 - Phenyl-to-Cyclopropane Link: Aromatic protons (specifically H-2' and H-6') should show a correlation to the quaternary cyclopropyl carbon (C-1).

The successful observation of these key HMBC cross-peaks provides a self-validating, undeniable confirmation of the structure of **1-(3-fluorophenyl)cyclopropanecarbonitrile**.

Conclusion

This application note has detailed a comprehensive, multi-faceted NMR protocol for the structural elucidation of **1-(3-fluorophenyl)cyclopropanecarbonitrile**. By systematically employing a suite of 1D and 2D NMR experiments and understanding the causal principles behind each, a researcher can move from a vial of white powder to a fully validated molecular structure with a high degree of scientific certainty. The integration of ^1H , ^{13}C , and ^{19}F NMR with correlation spectroscopy provides a robust, self-validating dataset that is essential for the high standards of modern chemical research.

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